molecular formula C14H12ClN5O2 B2710185 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899945-90-5

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2710185
CAS No.: 899945-90-5
M. Wt: 317.73
InChI Key: FTTIBGVBKGDCKR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system combining pyrazole and pyrimidine rings, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the Pyrazolo[3,4-d]pyrimidine Core: The pyrazole intermediate is then reacted with formamide or formic acid derivatives to form the pyrazolo[3,4-d]pyrimidine core. This step often requires heating and the use of catalysts such as phosphorus oxychloride (POCl₃).

    Introduction of the Chlorine Atom: Chlorination of the pyrazolo[3,4-d]pyrimidine core is typically carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a variety of derivatives.

    Reduction Reactions: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), mild heating.

    Reduction: Reducing agents (NaBH₄, LiAlH₄), solvents (ethanol, THF), room temperature to mild heating.

    Oxidation: Oxidizing agents (H₂O₂, m-CPBA), solvents (acetonitrile, dichloromethane), room temperature.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 1-phenyl-3-methyl-5-amino-pyrazole
  • Pyrazolo[3,4-b]pyridines

Uniqueness

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications set it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-9(15)13(21)18-19-8-16-12-11(14(19)22)7-17-20(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTIBGVBKGDCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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